5-Bromo-2-methoxybenzenesulfonyl Chloride-Derived Sulfonamides Exhibit Superior Anticonvulsant Potency Versus 5-Fluoro Analog in MES Seizure Model
In a systematic structure-activity relationship study of 4-thiazolidinone sulfonamide derivatives, the 5-bromo-2-methoxyphenyl sulfonamide scaffold demonstrated markedly superior anticonvulsant efficacy compared to the 5-fluoro-2-methoxyphenyl analog. The compound derived from 5-bromo-2-methoxybenzenesulfonyl chloride (compound 4c) provided 100% protection at 100 mg/kg in the maximal electroshock seizure (MES) model with an ED₅₀ of 54.5 mg/kg, whereas the corresponding 5-fluoro derivative (compound 4g) achieved only 66.6% protection at the same dose with an ED₅₀ exceeding 100 mg/kg [1].
| Evidence Dimension | Anticonvulsant efficacy in MES model |
|---|---|
| Target Compound Data | Compound 4c (5-bromo-2-methoxyphenyl sulfonamide derivative): ED₅₀ = 54.5 mg/kg; 100% protection at 100 mg/kg dose |
| Comparator Or Baseline | Compound 4g (5-fluoro-2-methoxyphenyl sulfonamide analog): ED₅₀ > 100 mg/kg; 66.6% protection at 100 mg/kg dose |
| Quantified Difference | ED₅₀ difference of >45.5 mg/kg (≥1.8-fold improvement); protection difference of 33.4 percentage points at 100 mg/kg |
| Conditions | Maximal electroshock seizure (MES) model in mice; intraperitoneal administration; 23 compounds evaluated (4a–w) |
Why This Matters
For medicinal chemistry procurement, the bromo substituent confers a statistically significant and therapeutically meaningful potency advantage over the fluoro analog in this pharmacophore, directly influencing lead candidate prioritization.
- [1] Siddiqui N, Arshad MF, Khan SA, Ahsan W. Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. J Enzyme Inhib Med Chem. 2010;25(4):485-491. doi:10.3109/14756360903282833. View Source
